1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ 10191584 maleate involves the reaction of 5-chloro-1H-benzimidazole-2-carboxylic acid with 4-methylpiperazine in the presence of a coupling agent. The resulting product is then reacted with maleic acid to form the maleate salt. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of JNJ 10191584 maleate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
JNJ 10191584 maleate primarily undergoes substitution reactions due to the presence of the benzimidazole and piperazine moieties. It can also participate in hydrogen bonding and other non-covalent interactions due to the presence of the maleate group .
Common Reagents and Conditions
Common reagents used in the reactions involving JNJ 10191584 maleate include coupling agents such as dicyclohexylcarbodiimide (DCC) and solvents like DMSO. The reactions are typically carried out at room temperature or slightly elevated temperatures .
Major Products Formed
The major product formed from the synthesis of JNJ 10191584 maleate is the maleate salt of the compound. Other minor products may include unreacted starting materials and by-products from the coupling reaction .
Scientific Research Applications
JNJ 10191584 maleate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of histamine H4 receptor antagonists.
Biology: It is used to study the role of histamine H4 receptors in various biological processes, including inflammation and immune response.
Medicine: It has potential therapeutic applications in the treatment of inflammatory and allergic conditions due to its ability to inhibit mast cell and eosinophil chemotaxis
Industry: It is used in the development of new drugs targeting histamine H4 receptors
Mechanism of Action
JNJ 10191584 maleate exerts its effects by binding with high affinity to the human histamine H4 receptor. This binding inhibits the receptor’s activity, leading to a reduction in mast cell and eosinophil chemotaxis. The compound shows over 540-fold selectivity for the H4 receptor compared to the H3 receptor, making it highly specific .
Comparison with Similar Compounds
Similar Compounds
VUF 6002 maleate: Another highly selective histamine H4 receptor antagonist with similar binding affinity and selectivity.
JNJ 7777120: A histamine H4 receptor antagonist with a different chemical structure but similar biological activity.
Uniqueness
JNJ 10191584 maleate is unique due to its high selectivity and affinity for the histamine H4 receptor. Its ability to inhibit mast cell and eosinophil chemotaxis makes it a valuable tool in the study of inflammatory and allergic conditions .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(6-chloro-1H-benzimidazol-2-yl)-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O.C4H4O4/c1-17-4-6-18(7-5-17)13(19)12-15-10-3-2-9(14)8-11(10)16-12;5-3(6)1-2-4(7)8/h2-3,8H,4-7H2,1H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTJFAYEELTYCZ-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)C2=NC3=C(N2)C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336765 | |
Record name | (5-Chloro-1H-benzimidazol-2-yl)(4-methyl-1-piperazinyl)methanone (2Z)-2-butenedioate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869497-75-6 | |
Record name | (5-Chloro-1H-benzimidazol-2-yl)(4-methyl-1-piperazinyl)methanone (2Z)-2-butenedioate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(5-Chloro-1H-benzimidazol-2-yl)carbonyl]-4-methylpiperazine maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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